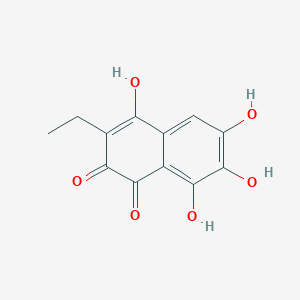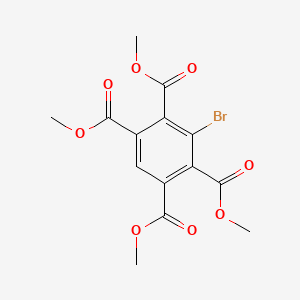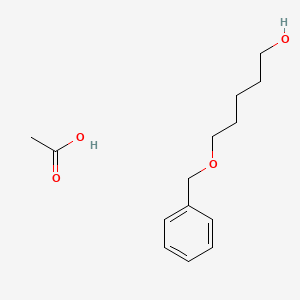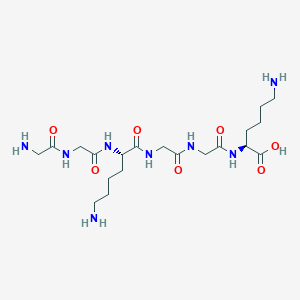![molecular formula C8H9NaO B14217613 Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- CAS No. 827304-01-8](/img/structure/B14217613.png)
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- is a chemical compound with the molecular formula C₈H₉NaO. It is a sodium salt derivative of a cyclopentadienyl compound, which is characterized by the presence of a cyclopentadienyl ring substituted with a 1-oxopropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- typically involves the reaction of cyclopentadienyl sodium with a suitable 1-oxopropyl precursor. One common method involves the use of sodium hydride (NaH) as a base to deprotonate the cyclopentadienyl compound, followed by the addition of a 1-oxopropyl halide under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: The cyclopentadienyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various cyclopentadienyl derivatives and organometallic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopentadienyl ring can participate in π-π interactions, while the 1-oxopropyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl (1-diazo-2-oxopropyl)phosphonate: A versatile building block for organic synthesis, used in the formation of nitrogen heterocycles.
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Similar to diethyl derivative, used in cycloaddition reactions.
Uniqueness
Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]- is unique due to its specific substitution pattern on the cyclopentadienyl ring, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Properties
CAS No. |
827304-01-8 |
|---|---|
Molecular Formula |
C8H9NaO |
Molecular Weight |
144.15 g/mol |
IUPAC Name |
sodium;1-cyclopenta-2,4-dien-1-ylpropan-1-one |
InChI |
InChI=1S/C8H9O.Na/c1-2-8(9)7-5-3-4-6-7;/h3-6H,2H2,1H3;/q-1;+1 |
InChI Key |
CEHQNXSSVATGDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)[C-]1C=CC=C1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Quinoline, 3-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14217536.png)

![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14217545.png)
![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)


![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)

![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)
